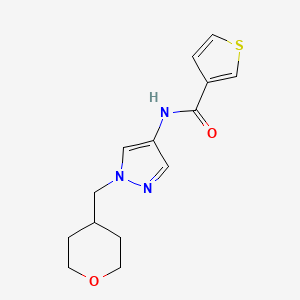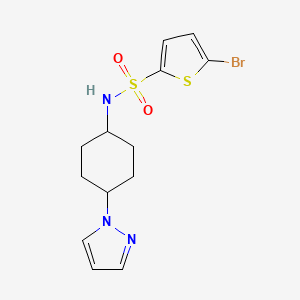
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(1H-Pyrazol-1-yl)benzenesulfonamides have been synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The molecule contains a pyrazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexyl group, a bromothiophene group, and a sulfonamide group .Scientific Research Applications
Synthesis and Biological Evaluation in Drug Development
The synthesis and biological evaluation of sulfonamide-containing derivatives, including pyrazole classes, have been extensively studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, through extensive structure-activity relationship (SAR) studies, have shown significant potential in inhibiting COX-2 both in vitro and in vivo, leading to the identification of potent compounds like celecoxib for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). This highlights the therapeutic potential of sulfonamide derivatives in anti-inflammatory and analgesic drug development.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives have shown significant inhibition against human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme. These properties suggest potential applications in treating diseases related to these enzymes, such as glaucoma, epilepsy, and Alzheimer's disease. The inhibition potency and low cytotoxicity of these derivatives make them promising candidates for developing new inhibitors with therapeutic applications (Dilan Ozmen Ozgun et al., 2019).
Antiviral and Antimicrobial Activities
Studies have also explored the antiviral and antimicrobial activities of sulfonamide derivatives. For example, novel sulfonamides have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research and treatment strategies (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds containing sulfonamido moieties have been synthesized, showing promising antibacterial activities, suggesting their use as potential antimicrobial agents (E. Darwish et al., 2014).
Anticancer Properties
The anticancer evaluation of pyrazole-sulfonamide derivatives has revealed that these compounds can exhibit antiproliferative activities against cancer cell lines. This suggests their potential application in cancer therapy, providing a basis for further investigation into their efficacy and mechanism of action in tumor inhibition (Samet Mert et al., 2014).
properties
IUPAC Name |
5-bromo-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c14-12-6-7-13(20-12)21(18,19)16-10-2-4-11(5-3-10)17-9-1-8-15-17/h1,6-11,16H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURCOBPVVXWRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(S2)Br)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

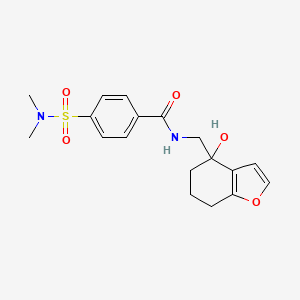
![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)
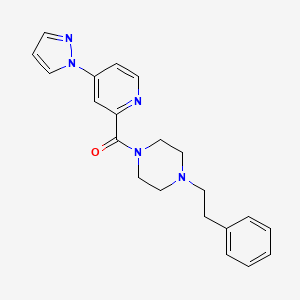
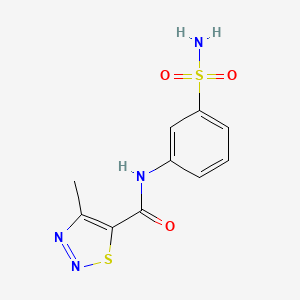
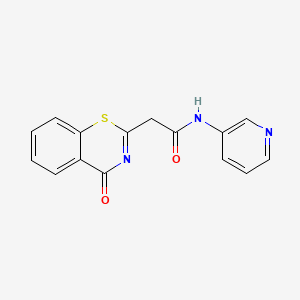
![N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2671167.png)
![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2671172.png)
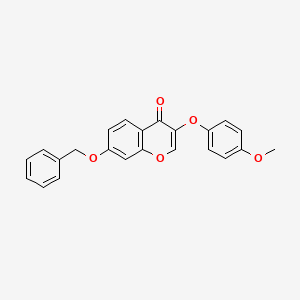
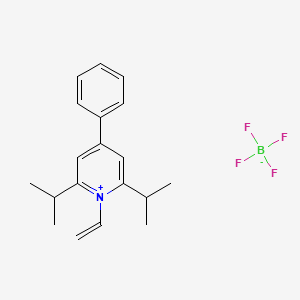

![Ethyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2671178.png)
![N-[(2-Bromophenyl)-phenylmethyl]-N-methyl-6-methylsulfonylpyridine-3-sulfonamide](/img/structure/B2671180.png)
